REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][CH:7]=1.[Cl:11][C:12]1[C:13]([C:19]#[N:20])=[N:14][CH:15]=[C:16](Cl)[CH:17]=1.CN(C)C=O.CCCCCCC>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C([O-])([O-])=O.[K+].[K+].O>[Cl:1][C:2]1[CH:3]=[C:4]([C:16]2[CH:17]=[C:12]([Cl:11])[C:13]([C:19]#[N:20])=[N:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7,8.9.10|
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Name
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Quantity
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550 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)B(O)O
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Name
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|
Quantity
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639 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C1)Cl)C#N
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Name
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Quantity
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4.125 L
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Quantity
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11.5 g
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
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Quantity
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5.5 g
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Type
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catalyst
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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Quantity
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1.375 L
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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5.5 L
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Type
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solvent
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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The reaction solution was agitated
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 20 L reactor equipped with a mechanical stirrer, dip tube
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Type
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CUSTOM
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Details
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purged with nitrogen through the dip-tube for 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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Degassed water (413 g) was then charged to the reaction mixture
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Type
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TEMPERATURE
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Details
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while maintaining a temperature of less than 50° C
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Type
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CUSTOM
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Details
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25 hours
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Duration
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25 h
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Type
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CUSTOM
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Details
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the reaction components
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Type
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STIRRING
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Details
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agitated for 30 minutes
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Duration
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30 min
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Type
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STIRRING
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Details
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the mixture was further agitated for 1 hour as the temperature
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Duration
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1 h
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Type
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CUSTOM
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Details
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to rise to 15° C
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Type
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CUSTOM
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Details
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The solid product was isolated by filtration
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Type
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WASH
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Details
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washed with water (5.5 L)
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Type
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CUSTOM
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Details
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dried under vacuum for 18 hours
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Duration
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18 h
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Type
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CUSTOM
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Details
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triturated with a mixture of 2-propanol (6908 g, 8800 mL0 and heptane (1 g, 2200 mL0 at 50° C. for 4 hours
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Duration
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4 h
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Type
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TEMPERATURE
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Details
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cooled to ambient temperature
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Type
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STIRRING
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Details
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agitated at ambient temperature for 1 hour
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Duration
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1 h
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Type
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CUSTOM
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Details
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The product was then isolated by filtration
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Type
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WASH
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Details
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washed with cold 2-propanol (3450 g, 4395 mL)
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Type
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CUSTOM
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Details
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The resulting solid was dried under high vacuum at 40° C. for 64 hours
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Duration
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64 h
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Name
|
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Type
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product
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Smiles
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ClC=1C=C(C=CC1)C=1C=C(C(=NC1)C#N)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 565.9 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |